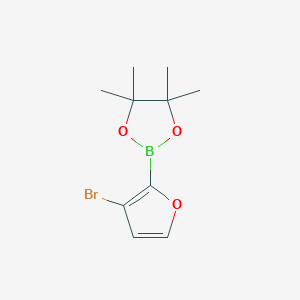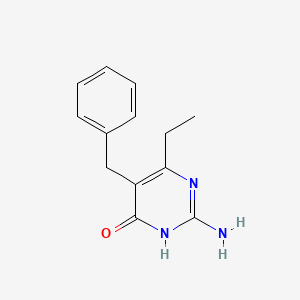![molecular formula C7H13ClN2 B13106810 2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride](/img/structure/B13106810.png)
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to an ethylamine moiety, which is further connected to an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride typically involves the reaction of cyclopropyl ethylamine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield nitrile oxides, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can enhance binding affinity to certain enzymes or receptors, while the acetonitrile group can participate in various chemical reactions within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoacetonitrile: This compound has a similar structure but lacks the cyclopropyl group.
Acetonitrile: A simpler compound that serves as a solvent and reagent in many chemical reactions.
Cyclopropylamine: Contains the cyclopropyl group but lacks the acetonitrile moiety.
Uniqueness
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride is unique due to the combination of the cyclopropyl group and the acetonitrile moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H13ClN2 |
|---|---|
Poids moléculaire |
160.64 g/mol |
Nom IUPAC |
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c1-6(7-2-3-7)9-5-4-8;/h6-7,9H,2-3,5H2,1H3;1H/t6-;/m0./s1 |
Clé InChI |
KARIAQOOWACGPR-RGMNGODLSA-N |
SMILES isomérique |
C[C@@H](C1CC1)NCC#N.Cl |
SMILES canonique |
CC(C1CC1)NCC#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


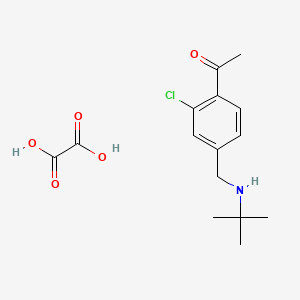

![2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid](/img/structure/B13106739.png)
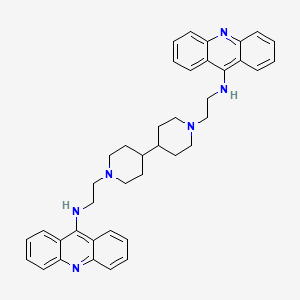
![1,2-Dihydropyrido[3,4-b]pyrazin-2-ol](/img/structure/B13106754.png)

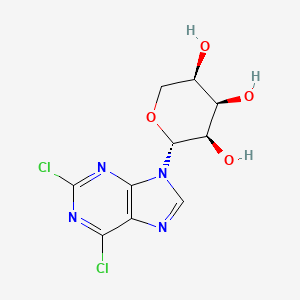

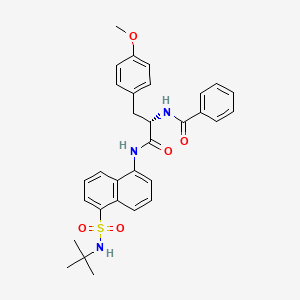


![2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol](/img/structure/B13106800.png)
